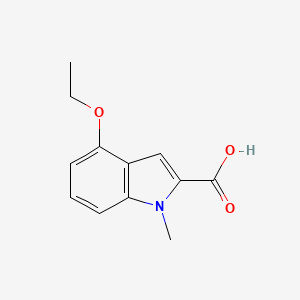

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

CAS No.: 1158604-52-4

Cat. No.: VC4815811

Molecular Formula: C12H13NO3

Molecular Weight: 219.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158604-52-4 |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 |

| IUPAC Name | 4-ethoxy-1-methylindole-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(12(14)15)13(9)2/h4-7H,3H2,1-2H3,(H,14,15) |

| Standard InChI Key | CNVKKOFMVJAGPI-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC2=C1C=C(N2C)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The indole core of 4-ethoxy-1-methyl-1H-indole-2-carboxylic acid consists of a bicyclic aromatic system fused from a benzene and pyrrole ring. Substituents at key positions modulate its electronic and steric properties:

-

4-Ethoxy group (): Enhances lipophilicity and influences intermolecular interactions through hydrogen bonding.

-

1-Methyl group (): Provides steric hindrance, potentially affecting binding to biological targets.

-

2-Carboxylic acid (): Enables salt formation, hydrogen bonding, and participation in condensation reactions .

Molecular and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid |

| XLogP3 | ~2.8 (estimated) |

| Hydrogen Bond Donors | 1 (carboxylic acid) |

| Hydrogen Bond Acceptors | 3 (carboxylic acid, ethoxy) |

The compound’s acidity ( ~4.5 for the carboxylic acid group) and solubility profile (soluble in polar organic solvents like DMSO and methanol) make it amenable to synthetic modifications .

Applications in Scientific Research

Pharmaceutical Development

Indole derivatives are privileged structures in drug discovery due to their prevalence in natural products and bioactive molecules. 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid’s structural features suggest potential interactions with:

-

Enzymes: Inhibition of cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms via π-π stacking and hydrogen bonding.

-

Receptors: Modulation of serotonin or adenosine receptors implicated in neurological disorders .

Antibiotic and Antiviral Activity

Preliminary studies on structurally related indole carboxylates demonstrate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and RNA viruses (e.g., influenza A). The ethoxy group may enhance membrane permeability, while the carboxylic acid facilitates target binding .

Materials Science

The compound’s aromaticity and functional groups make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume